(S)-crizotinib is classified as a tyrosine kinase inhibitor. Its development stems from the need for targeted therapies that can effectively manage cancers driven by specific molecular abnormalities. The compound's structure includes a pyrazole ring and a piperidine moiety, which contribute to its biological activity.
The synthesis of (S)-crizotinib has been the subject of various methodologies aimed at improving yield and purity. A notable route involves several key steps:
These methods emphasize simplicity and efficiency, allowing for large-scale production suitable for industrial applications.
The molecular formula of (S)-crizotinib is C_21H_22Cl_2F_2N_3O, with a molecular weight of approximately 450.33 g/mol. The structure features:
The chemical reactivity of (S)-crizotinib is primarily characterized by its ability to undergo:
Technical details include conditions such as temperature, pressure, and catalysts used during these reactions, which are optimized for maximum yield and purity.
(S)-crizotinib acts by selectively inhibiting anaplastic lymphoma kinase and c-Met pathways:
Clinical studies have demonstrated significant tumor response rates among patients with specific genetic alterations responsive to (S)-crizotinib therapy.
Relevant data from studies indicate that modifications in formulation can enhance solubility profiles for improved therapeutic outcomes.
(S)-crizotinib is primarily utilized in oncology:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3